![molecular formula C10H10N2O2 B175755 methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 172647-94-8](/img/structure/B175755.png)
methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Overview
Description
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a methyl ester group attached to the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, also known as methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s mentioned that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a significant antitumor effect.
Biochemical Analysis
Biochemical Properties
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound interacts with these receptors, inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, these receptors undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby disrupting the signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors. For example, a common approach involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core.
Esterification: The resulting pyrrolo[2,3-b]pyridine intermediate is then subjected to esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for cancer, inflammation, and neurological disorders.
Biological Research: Researchers use the compound to study its effects on cellular processes and signaling pathways. It is particularly valuable in investigating the mechanisms of action of pyrrolopyridine derivatives.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrrolopyridine-based molecules, aiding in the design of more potent and selective analogs.
Industrial Applications: this compound is used in the synthesis of advanced materials and as a building block for the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A structural isomer with the ester group attached to the 3-position of the pyridine ring.
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetate: A regioisomer with a different arrangement of the pyrrolo and pyridine rings.
Uniqueness
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGUZZEEWDHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632693 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-94-8 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

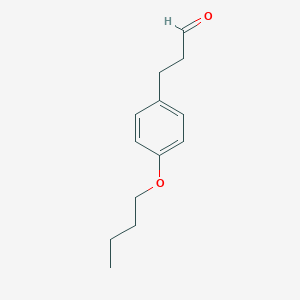
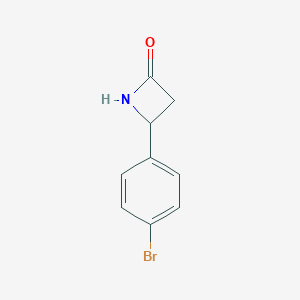
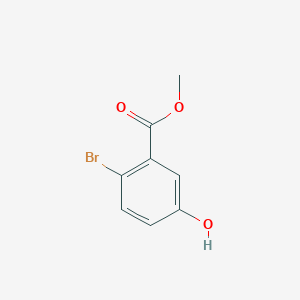
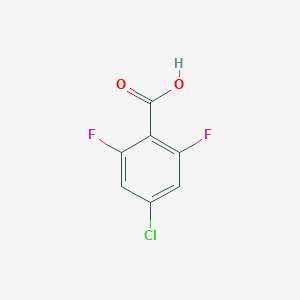

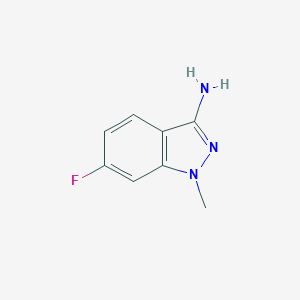

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
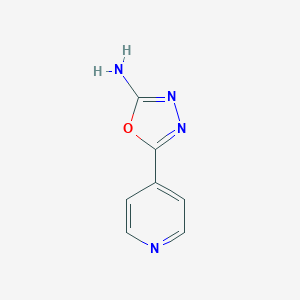


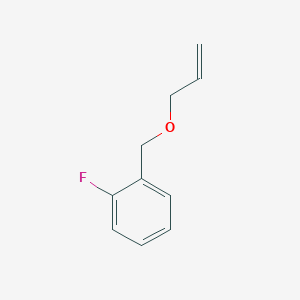
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
